Cas no 7200-26-2 ((3R,S)-Oxidosqualene (>90%))

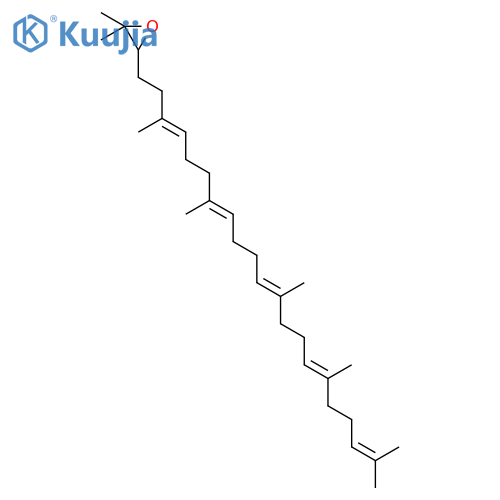

(3R,S)-Oxidosqualene (>90%) structure

商品名:(3R,S)-Oxidosqualene (>90%)

(3R,S)-Oxidosqualene (>90%) 化学的及び物理的性質

名前と識別子

-

- Oxirane,2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaen-1-yl]-

- 2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane

- 2,3-epoxysqualene

- 2,3-OXIDOSQUALENE (RACEMIC)

- 2,3-<R,S>-oxidosqualene

- 2,3-DIFLUORO-6-HYDROXY-BENZONITRILE

- 2,3-Edsq

- 2,3-Epoxy-2,3-dihydrosqualene

- 2,3-Oxidosqualene

- 2,3-Squalene oxide

- Squalene 2,3-epoxide

- Squalene 2,3-oxide

- Squalene oxide

- Squalene peroxide

- 22,23-Epoxy-2,6,10,15,19,23-hexamethyl-2,6,10,14,18-tetracosapentaene

- (6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE

- (3R,S)-Oxidosqualene (>90%)

-

- InChIKey: QYIMSPSDBYKPPY-BANQPHDMSA-N

計算された属性

- せいみつぶんしりょう: 426.38600

じっけんとくせい

- PSA: 12.53000

- LogP: 9.81620

(3R,S)-Oxidosqualene (>90%) セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:−20°C

(3R,S)-Oxidosqualene (>90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O846815-1mg |

(3R,S)-Oxidosqualene (>90%) |

7200-26-2 | 1mg |

$ 150.00 | 2023-09-06 | ||

| TRC | O846815-10mg |

(3R,S)-Oxidosqualene (>90%) |

7200-26-2 | 10mg |

$1189.00 | 2023-05-17 | ||

| A2B Chem LLC | AH13108-10mg |

(6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE |

7200-26-2 | ≥90% | 10mg |

$1463.00 | 2024-04-19 | |

| A2B Chem LLC | AH13108-5mg |

(6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE |

7200-26-2 | ≥90% | 5mg |

$773.00 | 2024-04-19 | |

| TRC | O846815-5mg |

(3R,S)-Oxidosqualene (>90%) |

7200-26-2 | 5mg |

$ 644.00 | 2023-09-06 | ||

| A2B Chem LLC | AH13108-1mg |

(6E,10E,14E,18E)-2,3-EPOXY-2,6,10,15,19,23-EPOXY-2,6,10,15,19,23-HEXAMETHYL-6,10,14,18,22-TETRACOSAPENTAENE |

7200-26-2 | ≥90% | 1mg |

$163.00 | 2024-04-19 | |

| TRC | O846815-2.5mg |

(3R,S)-Oxidosqualene (>90%) |

7200-26-2 | 2.5mg |

$ 334.00 | 2023-09-06 |

(3R,S)-Oxidosqualene (>90%) 関連文献

-

L. O. Crosby,E. E. van Tamelen,R. B. Clayton J. Chem. Soc. D 1969 532

-

2. Index of subjects, 1977

-

3. Investigations on the biosynthesis of steroids and terpenoids. Part XII. Biosynthesis of 3β-hydroxy-triterpenoids and -steroids from (3S)-2,3-epoxy-2,3-dihydrosqualeneDerek H. R. Barton,Trevor R. Jarman,Keith C. Watson,David A. Widdowson,Robin B. Boar,Kathleen Damps J. Chem. Soc. Perkin Trans. 1 1975 1134

-

4. Resolution of 2,3-dihydrosqualene-2,3-diol, 10,11-dihydro-10,11-dihydroxyfarnesyl benzoate, and 6,7-dihydro-6,7-dihydroxygeranyl benzoate. Synthesis of (3R)- and (3S)-2,3-epoxy-2,3-dihydrosqualeneRobin B. Boar,Kathleen Damps J. Chem. Soc. Perkin Trans. 1 1977 709

-

5. Enzymic cyclization of 2,3-dihydrosqualene and squalene 2,3-epoxide by squalene cyclases: from pentacyclic to tetracyclic triterpenesIkuro Abe,Michel Rohmer J. Chem. Soc. Perkin Trans. 1 1994 783

7200-26-2 ((3R,S)-Oxidosqualene (>90%)) 関連製品

- 19888-34-7(12-Oxabicyclo[9.1.0]dodeca-3,7-diene,1,5,5,8-tetramethyl-, (1R,3E,7E,11R)-)

- 31063-19-1(Squalene 2,3:22,23-Dioxide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量